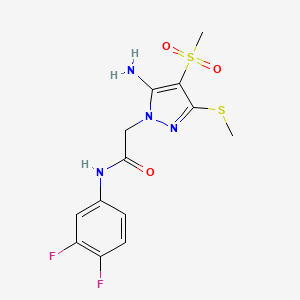

![molecular formula C13H15N3O2 B2569509 N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-32-5](/img/structure/B2569509.png)

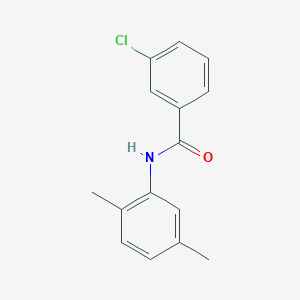

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.282.

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) . The Canonical Smiles representation is CCCC(=O)NCC1=NNC(=O)C2 .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.682, and it has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Neuroprotection and Ischemic Stroke Treatment

- ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP), exhibits neuroprotective effects. It has been found effective in reducing cytotoxicity in PC12 cells and mitigating cerebral damage and neurological deficits in rat models of ischemic stroke (Kamanaka et al., 2004).

Chemical Synthesis and Applications

- The compound has been used in the synthesis of mesoporous nitrogen-doped carbon, a material that acts as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide (Fellinger et al., 2012).

- It has also been employed in a catalyst-free methodology for synthesizing 2H-indazolo[2,1-b]phthalazine-triones, using ultrasonic irradiation (Shekouhy & Hasaninejad, 2012).

Pharmaceutical Research

- N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide derivatives have been synthesized and evaluated as potential tyrosinase inhibitors and melanin inhibitors. These compounds show promise in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Material Science

- The compound has been involved in the synthesis of octasubstituted phthalocyaninatozinc(II) complexes, demonstrating its versatility in the creation of complex molecular structures (Gauna et al., 2009).

Analytical Chemistry

- It has been utilized in the high-performance liquid chromatographic determination of aliphatic thiols, showcasing its role in advancing analytical techniques (Gatti et al., 1990).

Future Directions

properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUYUIXOLTVFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

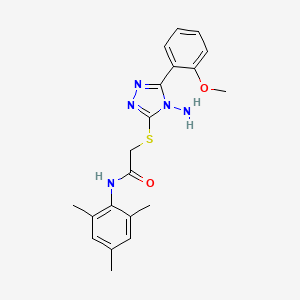

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

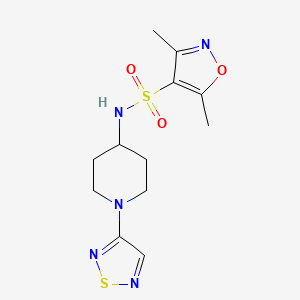

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

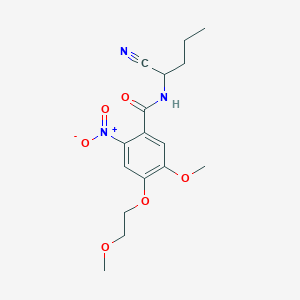

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)